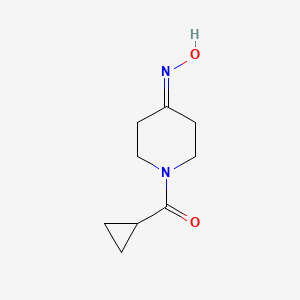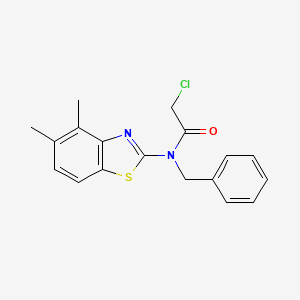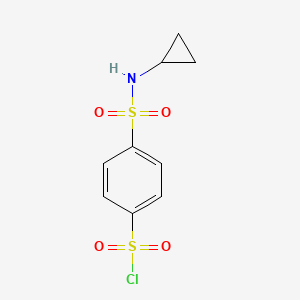
1-(Cyclopropylcarbonyl)piperidin-4-one oxime
Vue d'ensemble
Description
1-(Cyclopropylcarbonyl)piperidin-4-one oxime is a biochemical compound used for proteomics research . It has a molecular formula of C9H14N2O2 and a molecular weight of 182.22 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.22 and a molecular formula of C9H14N2O2 . Predicted properties include a boiling point of approximately 395.6 °C at 760 mmHg, a density of approximately 1.4 g/cm3, and a refractive index of n20D 1.65 .Mécanisme D'action
The mechanism of action of 1-(Cyclopropylcarbonyl)piperidin-4-one oxime involves the inhibition of GABA transaminase, an enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which in turn leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the anticonvulsant, anti-addictive, and cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the anticonvulsant, anti-addictive, and cognitive-enhancing effects of this compound. Additionally, this compound has been shown to increase the levels of other neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Cyclopropylcarbonyl)piperidin-4-one oxime in lab experiments is its potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABA levels in the brain without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for the study of 1-(Cyclopropylcarbonyl)piperidin-4-one oxime. One direction is to further investigate its potential therapeutic applications in treating neurological disorders such as epilepsy, addiction, and cognitive impairments. Another direction is to investigate the potential side effects of this compound and its long-term safety profile. Additionally, further research is needed to optimize the dosing and administration of this compound for maximum therapeutic efficacy. Finally, the development of more potent and selective GABA transaminase inhibitors may provide new avenues for the treatment of neurological disorders.
Applications De Recherche Scientifique
1-(Cyclopropylcarbonyl)piperidin-4-one oxime has been extensively studied for its potential therapeutic applications in treating various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and has also demonstrated efficacy in reducing drug-seeking behavior in models of addiction. Additionally, this compound has been shown to improve cognitive function in animal models of cognitive impairments.
Propriétés
IUPAC Name |
cyclopropyl-(4-hydroxyiminopiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-9(7-1-2-7)11-5-3-8(10-13)4-6-11/h7,13H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTQWYSSHZOCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(=NO)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydropyrrolo[2,1-b][1,3]thiazole](/img/structure/B3362492.png)


![2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B3362513.png)



![5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B3362545.png)
![4-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3362550.png)
![1-Chloro-3-(chloromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3362558.png)
![5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3362563.png)
![3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B3362567.png)

![5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B3362572.png)